Nov-LRRK2-11
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Overview
Description
Nov-LRRK2-11 is a potent LRRK2 inhibitor.
Scientific Research Applications
1. Parkinson's Disease Research
Nov-LRRK2-11 has been studied in the context of Parkinson's Disease (PD), particularly focusing on the leucine-rich repeat kinase 2 (LRRK2) gene mutation G2019S. This mutation is a common genetic cause of PD. Research conducted on knock-in mice with this mutation revealed that this compound, a LRRK2 kinase inhibitor, could reverse the hyperkinetic phenotype observed in these mice. This indicates its potential role in addressing PD symptoms related to LRRK2 kinase activity enhancement (Longo et al., 2014).
2. Age-Related Motor Function Study
Another significant application of this compound is in exploring age-related changes in motor function. A study showed that G2019S LRRK2 mice exhibited a stable motor performance up to 19 months of age, unlike their wild-type counterparts. This compound was used to demonstrate that the hyperkinetic phenotype in these mice was likely due to enhanced LRRK2 kinase activity, suggesting its utility in studying age-related motor decline and the potential therapeutic applications in aging-related motor disorders (Longo et al., 2017).
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.43 |
IUPAC Name |
(Z)-3-((5-Acetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl)methylene)-5-isopropoxyindolin-2-one |
InChI |
InChI=1S/C21H23N3O3/c1-12(2)27-16-4-5-20-17(10-16)18(21(26)23-20)9-15-8-14-11-24(13(3)25)7-6-19(14)22-15/h4-5,8-10,12,22H,6-7,11H2,1-3H3,(H,23,26)/b18-9- |
InChI Key |
BUMVKPFMQPYNEV-NVMNQCDNSA-N |
SMILES |
O=C1NC2=C(C=C(OC(C)C)C=C2)/C1=C/C(N3)=CC4=C3CCN(C(C)=O)C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nov LRRK2-11; Nov LRRK2 11; Nov-LRRK2-11 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.